molecular formula C38H38Cl2N6O10 B12759404 3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide;oxalic acid CAS No. 74098-78-5

3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide;oxalic acid

Cat. No.: B12759404
CAS No.: 74098-78-5
M. Wt: 809.6 g/mol
InChI Key: IDQZJJGFZYKVLU-UHFFFAOYSA-N
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Description

3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide; oxalic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a benzoyl group, and a chloroaniline moiety. The presence of oxalic acid as a counterion further adds to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide typically involves multiple steps, starting with the preparation of the benzoyl-4-chloroaniline intermediate This intermediate is then reacted with an appropriate acylating agent to introduce the acetyl groupThe reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzoyl group can be reduced to form corresponding alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted anilines, which can be further utilized in various applications.

Scientific Research Applications

3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzoyl and chloroaniline moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-[2-(2-benzoyl-4-fluoroanilino)acetyl]propanamide
  • 3-amino-N-[2-(2-benzoyl-4-bromoanilino)acetyl]propanamide
  • 3-amino-N-[2-(2-benzoyl-4-iodoanilino)acetyl]propanamide

Uniqueness

Compared to similar compounds, 3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide is unique due to the presence of the chloro group, which can influence its reactivity and interaction with biological targets. The chloro group can enhance the compound’s stability and lipophilicity, making it more effective in certain applications .

Properties

CAS No.

74098-78-5

Molecular Formula

C38H38Cl2N6O10

Molecular Weight

809.6 g/mol

IUPAC Name

3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide;oxalic acid

InChI

InChI=1S/2C18H18ClN3O3.C2H2O4/c2*19-13-6-7-15(21-11-17(24)22-16(23)8-9-20)14(10-13)18(25)12-4-2-1-3-5-12;3-1(4)2(5)6/h2*1-7,10,21H,8-9,11,20H2,(H,22,23,24);(H,3,4)(H,5,6)

InChI Key

IDQZJJGFZYKVLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NCC(=O)NC(=O)CCN.C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NCC(=O)NC(=O)CCN.C(=O)(C(=O)O)O

Origin of Product

United States

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